molecular formula C19H21FN6O2S B2744365 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1021227-62-2

1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2744365
CAS RN: 1021227-62-2
M. Wt: 416.48
InChI Key: ZJQUTPALQJZBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine” is a chemical compound with the molecular formula C19H21FN6O2S . It has an average mass of 416.472 Da and a monoisotopic mass of 416.143066 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a benzylsulfonyl group and a 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl group .

Scientific Research Applications

Pharmaceutical Research

This compound, with its complex structure, is likely to be involved in pharmaceutical research. The presence of a tetrazole ring, often used as a bioisostere for the carboxylate group, suggests potential utility in drug design . The fluorophenyl group could interact with various biological targets, enhancing binding affinity or specificity. Research may focus on exploring its role as a precursor or an active moiety in therapeutic agents targeting a range of diseases.

properties

IUPAC Name

1-benzylsulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c20-17-7-4-8-18(13-17)26-19(21-22-23-26)14-24-9-11-25(12-10-24)29(27,28)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQUTPALQJZBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

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